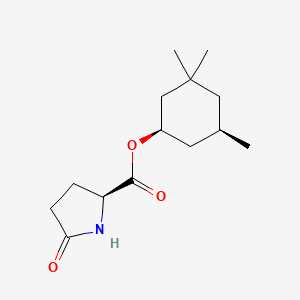

1R-cis-3,3,5-trimethylcyclohexyl ester5-oxo-L-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

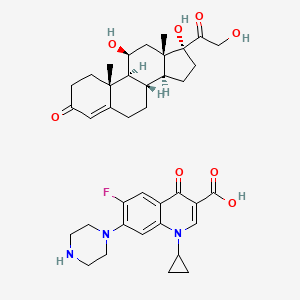

Crilvastatin is a pyrrolidone non-competitive inhibitor of hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase. Crilvastatin acts by stimulating LDL-cholesterol uptake by hepatocytes and also by stimulating bile cholesterol and bile salt secretion.

Crilvastatin 1R is the 1R isomer of crilvastatin, a pyrrolidone non-competitive inhibitor of hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase.

Aplicaciones Científicas De Investigación

Structural Evolution and Pharmacology

This compound is part of a novel class of potent nonpeptide angiotensin II receptor antagonists. These antagonists are being explored for therapeutic applications in hypertension and for understanding the role of Ang II in various disease states. One specific compound, a triacid derivative, has shown promise in inhibiting pressor responses and lowering blood pressure in animal models (Palkowitz et al., 1994).

Stereospecific Syntheses

There have been developments in the stereospecific, semi-automated syntheses of compounds related to L-proline, such as cis-4-[18F]fluoro-L-proline. This advancement is significant for routine production, particularly in the context of creating radiopharmaceuticals for medical imaging applications (Mazza, 2000).

Asymmetric Phase-Transfer Catalysis

This compound is utilized in the enantioselective synthesis of cis-5-substituted proline esters. The process involves asymmetric phase-transfer catalysis and is significant in the synthesis of nonpeptide cholecystokinin antagonists, highlighting its role in creating complex molecular structures (Lygo et al., 2010).

Role in Protein Structure and Activity

The unique propensity of proline, and by extension its derivatives, to adopt cis or trans peptide bond conformations significantly influences protein folding, structure, and activity. Research into creating surrogates for cis-prolyl peptide bonds is crucial for understanding and manipulating protein behavior (Tam et al., 2007).

Dioxygenase Family Enzymes

This compound's analogs are involved in the hydroxylation of L-proline, leading to various hydroxyproline isomers. These reactions are catalyzed by a family of 2-oxoglutarate dependent dioxygenases, important for the industrial production of hydroxyproline, a valuable chiral building block in pharmaceutical synthesis (Hara & Kino, 2009).

Propiedades

Fórmula molecular |

C14H23NO3 |

|---|---|

Peso molecular |

253.34 g/mol |

Nombre IUPAC |

[(1R,5R)-3,3,5-trimethylcyclohexyl] (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C14H23NO3/c1-9-6-10(8-14(2,3)7-9)18-13(17)11-4-5-12(16)15-11/h9-11H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11-/m0/s1 |

Clave InChI |

FXAAOALUHHXBSO-AXFHLTTASA-N |

SMILES isomérico |

C[C@H]1C[C@H](CC(C1)(C)C)OC(=O)[C@@H]2CCC(=O)N2 |

SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2CCC(=O)N2 |

SMILES canónico |

CC1CC(CC(C1)(C)C)OC(=O)C2CCC(=O)N2 |

Sinónimos |

crilvastatin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1242524.png)

![N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B1242525.png)

![2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one](/img/structure/B1242527.png)

![(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B1242533.png)

![2-[4-[(E)-2-(2-chlorophenyl)ethenyl]anilino]pyridine-3-carboxylic acid](/img/structure/B1242535.png)

![4-(furan-3-yl)-7-[[3-[(1R,3S,5S)-3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B1242536.png)

![2-[[4-(4-Bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B1242538.png)

![(4-{2-[(4-Carbamimidoyl-benzoyl)-methyl-amino]-acetyl}-2-carboxymethoxy-phenoxy)-acetic acid](/img/structure/B1242541.png)

![hexyl (15S,19S)-5-acetyl-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),16-pentaene-17-carboxylate](/img/structure/B1242542.png)